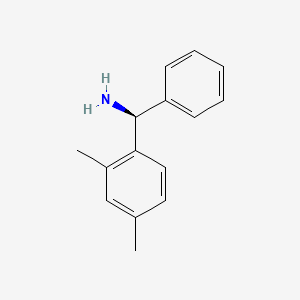
(S)-(2,4-dimethylphenyl)(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol It is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with phenylmagnesium bromide, followed by the addition of ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(S)-(2,4-dimethylphenyl)(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
®-(2,4-dimethylphenyl)(phenyl)methanamine: The enantiomer of the compound with different chiral properties.
(S)-(2,4-dimethylphenyl)(phenyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(S)-(2,4-dimethylphenyl)(phenyl)methanone: A ketone derivative of the compound.
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and 2,4-dimethylphenyl groups.
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
(S)-(2,4-dimethylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m0/s1 |
Clave InChI |
SUNSGWLJZIJJDI-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
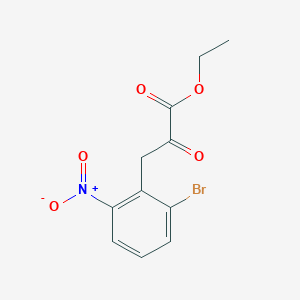
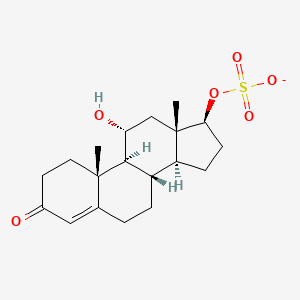
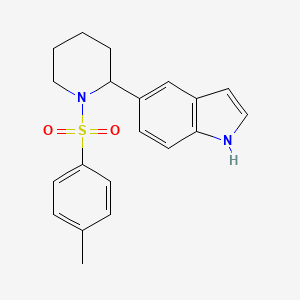
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
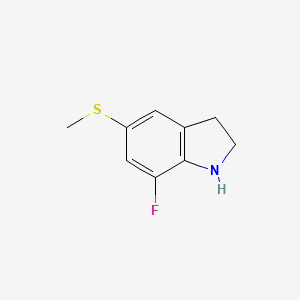

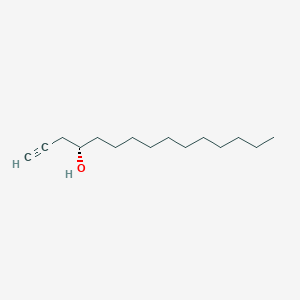
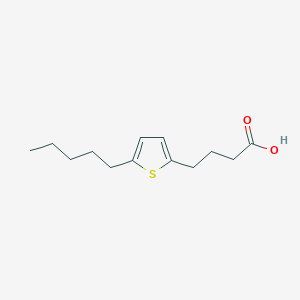
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
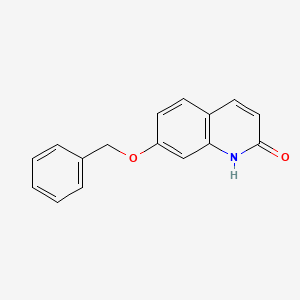
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
